锂;2-(5-溴吡啶-2-基)-2-甲基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

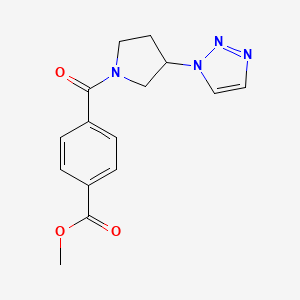

The compound "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" appears to be a lithium organic derivative involving a bromopyridine moiety and a methylpropanoate group. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar lithium-containing organic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of lithium organic compounds often involves lithiation, a process where a hydrogen atom is replaced by a lithium atom. For example, the lithiation of 3,3'-dimethyl-2,2'-bipyridine and its derivatives using BunLi/tmeda yields mono- and dilithiated compounds, with deprotonation occurring selectively at the α-methyl carbon . Similarly, the lithiation of 2-amino-6-methylpyridine occurs smoothly in diethyl ether or hexane-tmeda, leading to various lithium complexes . These examples suggest that the synthesis of "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" would likely involve a directed lithiation at a specific position on the pyridine ring, potentially followed by a reaction with a methylpropanoate source.

Molecular Structure Analysis

The molecular structure of lithium organic compounds is often characterized by X-ray crystallography. For instance, the dilithium compound [{2-CH(SiMe3)C5H3N}2{Li(tmeda)}2] features each lithium atom chelated by the α-carbon atom and the nitrogen atom of the pyridine ring, with specific Li-C and Li-N distances . The structure of (2,2'-bipyridine)(bromo)(propan-2-ol)lithium(I) has been established, showing a four-coordinate LiBrN2O environment . These findings indicate that the molecular structure of "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" would likely involve coordination between lithium and the nitrogen atom of the pyridine ring, as well as possible interactions with the bromo and propanoate groups.

Chemical Reactions Analysis

Lithium organic compounds can undergo various chemical reactions. For instance, the reaction of α-bromopropanoyl chloride with lithium ethyl acetate generates multiple products, including acylation and cyclization by-products . This suggests that "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" could participate in similar reactions, potentially involving electrophilic substitution or nucleophilic addition, depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium organic compounds are influenced by their molecular structure and the nature of their substituents. For example, the aggregation of lithium phenolates in weakly polar aprotic solvents is controlled by structural factors, with para and alkyl substituents affecting the equilibrium between dimer and tetramer forms . The synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides demonstrate the reactivity of lithium heteroaromatic compounds in forming biaryl structures . These insights suggest that "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" would have properties that are sensitive to its environment, such as solvent polarity, and could be reactive towards cross-coupling reactions.

科学研究应用

化学反应和合成

- Valiullina 等人 (2019) 研究了 α-溴丙酰氯与锂衍生物的低温反应,揭示了一系列副产物和酰化产物,表明涉及锂基化合物的反应的复杂性和可变性 Valiullina、Khasanova、Galeeva、Selezneva 和 Miftakhov,2019。

- Štefko 等人 (2011) 开发了一种使用锂化合物制备不同 C-核苷酸的方法,展示了锂在合成复杂有机分子中的适应性 Štefko、Slavětínská、Klepetářová 和 Hocek,2011。

新型化合物的开发

- Yamamoto 等人 (2012) 研究了 2-吡啶基三羟基硼酸锂的合成,证明了其在与芳基卤化物的交叉偶联反应中的潜力,这对于开发新的有机化合物至关重要 Yamamoto、Sugai、Takizawa 和 Miyaura,2012。

- Doudouh 等人 (2007) 探讨了 TMSCH(2)Li 和 TMSCH(2)Li-LiDMAE 在溴吡啶中溴锂交换中的用途,为有机合成中的有效反应途径提供了基础 Doudouh、Woltermann 和 Gros,2007。

分子结构和结合研究

- Richards 等人 (1996) 观察到一种稳定的水溶性锂卟啉,有助于我们理解锂在水溶液中的结合行为和分子相互作用 Richards、Hammons、Joe 和 Miskelly,1996。

- Jones 等人 (1982) 描述了三唑并吡啶的锂化反应,提供了锂在形成特殊有机结构中的作用的见解 Jones 和 Sliskovic,1982。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .

Result of Action

The molecular and cellular effects of “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .

属性

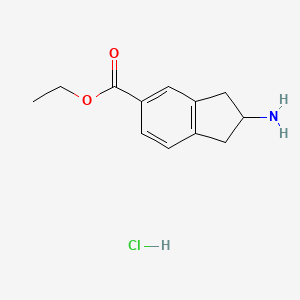

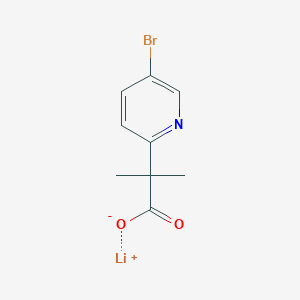

IUPAC Name |

lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCWZDIEAUZRLJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)